3-(3-Ethoxy-benzyl)-piperidine hydrochloride
Description
3-(3-Ethoxy-benzyl)-piperidine hydrochloride (CAS: 1171079-15-4) is a piperidine derivative characterized by a benzyl group substituted with an ethoxy moiety at the meta-position. The compound’s structure combines a piperidine ring with a lipophilic aromatic substituent, making it relevant in pharmaceutical research, particularly for central nervous system (CNS) targets. Its synthesis typically involves alkylation of piperidine precursors with substituted benzyl halides, followed by salt formation .
Properties
IUPAC Name |
3-[(3-ethoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-16-14-7-3-5-12(10-14)9-13-6-4-8-15-11-13;/h3,5,7,10,13,15H,2,4,6,8-9,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKTUDPNFMGWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC2CCCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588802 | |
| Record name | 3-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171079-15-4 | |
| Record name | 3-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-benzyl)-piperidine hydrochloride typically involves the reaction of 3-ethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-benzyl)-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the ethoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-(3-Ethoxy-benzyl)-piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of other piperidine derivatives.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Piperidine derivatives with benzyl substituents are widely studied. Key structural analogs and their differences are summarized below:
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- Electron-Donating vs.
- Positional Isomerism : The 4-(3-Ethoxy-benzyl) analog demonstrates how piperidine substitution position affects steric interactions and pharmacological activity.
- Polarity: Dimethoxy substitutions (e.g., ) increase polarity, which may alter solubility and blood-brain barrier penetration relative to mono-substituted derivatives.
Physicochemical Properties
Table 2: Physicochemical Data
Pharmacological Activity
While direct activity data for 3-(3-Ethoxy-benzyl)-piperidine HCl is scarce, analogs provide insights:
- Serotonin Reuptake Inhibition : The trifluoromethyl-methoxy analog exhibits selective serotonin reuptake inhibition (SSRI) activity, suggesting the target compound may share CNS applications.
- Local Anesthetic Potential: Piperidine derivatives like Hexylcaine (benzamine HCl) highlight the scaffold’s versatility in modulating ion channels.
Biological Activity
Overview
3-(3-Ethoxy-benzyl)-piperidine hydrochloride is a synthetic compound belonging to the piperidine class, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 3-ethoxy-benzyl group, which influences its biological activity. The ethoxy group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound can modulate receptor and enzyme activities, leading to various physiological effects. The exact mechanisms are still under investigation, but preliminary studies suggest it may act on neurotransmitter systems and exhibit anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .
Neuroprotective Effects
Research indicates that compounds with piperidine structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. While specific data on this compound is limited, similar compounds have demonstrated significant neuroprotective effects through enzyme inhibition and antioxidant activity .
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives have been explored extensively. Preliminary findings suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are required to quantify this effect.
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
